molecular formula C8H5ClN2O2 B282099 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol

Cat. No. B282099
M. Wt: 196.59 g/mol
InChI Key: MOSMPQUVGHMVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol, commonly known as CPPO, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. CPPO is a versatile compound that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.

Mechanism of Action

The precise mechanism of action of CPPO is not fully understood, but it is thought to act as a singlet oxygen sensitizer. CPPO has been found to generate singlet oxygen upon excitation with light, which can then react with various biological molecules, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
CPPO has been found to exhibit a wide range of biochemical and physiological effects. These include the induction of apoptosis, the inhibition of bacterial growth, and the modulation of enzyme activity. CPPO has also been found to have potential applications in cancer therapy, due to its ability to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPPO is its versatility. It can be used in a wide range of experimental settings, from fluorescence microscopy to enzyme assays. CPPO is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, CPPO can be sensitive to light and oxygen, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving CPPO. One area of interest is the development of new synthetic methods for CPPO, which could lead to improved yields and purity. Another area of interest is the development of new applications for CPPO, such as in the field of photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of CPPO and its potential applications in various fields of research.

Synthesis Methods

CPPO can be synthesized using a variety of methods, including the reaction of 4-chlorobenzohydrazide with glyoxal in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzoic acid hydrazide with ethyl acetoacetate in the presence of a base. Both of these methods have been found to be effective in producing high yields of CPPO.

Scientific Research Applications

CPPO has been extensively studied for its potential applications in scientific research. One of the most notable applications of CPPO is in the field of fluorescence microscopy. CPPO has been found to be a highly effective fluorophore, with a high quantum yield and excellent photostability. This makes it an ideal candidate for use in live-cell imaging studies.

properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2,4-oxadiazol-3-one

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12)

InChI Key

MOSMPQUVGHMVHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=O)NO2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)NO2)Cl

Origin of Product

United States

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